2-N-Butyl-2-N-ethylpyridine-2,3-diamine
Description
2-N-Butyl-2-N-ethylpyridine-2,3-diamine is a substituted pyridine-diamine derivative characterized by a pyridine core with two amine groups at the 2- and 3-positions. The nitrogen atoms at the 2-position are further substituted with butyl and ethyl groups, respectively.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-N-butyl-2-N-ethylpyridine-2,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-3-5-9-14(4-2)11-10(12)7-6-8-13-11/h6-8H,3-5,9,12H2,1-2H3 |
InChI Key |
GFIQBFCGCFOCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- The target compound’s pyridine-diamine core distinguishes it from benzo[g]quinoxaline derivatives (aromatic fused systems) and linear polyamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) .
- Alkyl substitutions (butyl/ethyl) may enhance lipophilicity compared to shorter-chain analogs like Ro 47-0543 (diethylpropane-diamine) .
Challenges :
Key Findings :
- Benzo[g]quinoxaline derivatives exhibit potent cytotoxicity (submicromolar IC$_{50}$) via apoptosis induction, contrasting with the antiviral focus of cyclen-based compounds .
- Antimicrobial Ro series compounds leverage quinoline-diamine interactions, suggesting that the pyridine core in the target compound could be optimized for similar applications .
Pharmacological Mechanisms
- Anticancer Agents: Benzo[g]quinoxaline derivatives disrupt cell cycle progression (G1/S phase arrest) and activate pro-apoptotic pathways (Bax upregulation) .
- Antiviral Agents : Cyclam-polyamine conjugates inhibit HIV-1 entry or replication via electrostatic interactions with viral envelopes .
- Antimicrobials: Quinoline-diamine derivatives (e.g., Ro 47-0543) target heme detoxification pathways in Plasmodium species .
Hypothesis for Target Compound : The pyridine-diamine structure may enable dual functionality (e.g., metal chelation for antiviral activity or intercalation for anticancer effects), though empirical validation is required.
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